potential biological activity of 3-chloro-N-cyclopropylbenzamide
potential biological activity of 3-chloro-N-cyclopropylbenzamide
An In-depth Technical Guide to the Potential Biological Activity of 3-chloro-N-cyclopropylbenzamide
Abstract
The N-cyclopropylbenzamide scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in a diverse array of biologically active molecules. This technical guide explores the potential biological activities of a specific, yet under-characterized derivative, 3-chloro-N-cyclopropylbenzamide. While direct and extensive research on this exact molecule is limited, a comprehensive analysis of its structural motifs—the chlorinated benzoyl group and the N-cyclopropyl amide—provides a strong basis for predicting its bioactivity profile. By synthesizing data from analogous compounds, we will delineate potential applications in agrochemical development (insecticidal, herbicidal, and fungicidal) and therapeutics (anti-inflammatory, antiproliferative, and antimalarial). This guide provides the theoretical framework, mechanistic hypotheses, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to initiate a structured investigation into this promising compound.
Introduction and Chemical Profile
3-chloro-N-cyclopropylbenzamide is a synthetic small molecule featuring a central benzamide core. The structure is characterized by a chlorine atom at the meta-position of the phenyl ring and a cyclopropyl group attached to the amide nitrogen.
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Molecular Formula: C₁₀H₁₀ClNO
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Key Structural Features:
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Benzamide Core: A common pharmacophore known for its ability to form hydrogen bonds and participate in various receptor interactions.
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3-Chloro Substituent: The halogen atom modifies the electronic properties (via inductive effects) and lipophilicity of the phenyl ring, which can significantly influence binding affinity and metabolic stability.
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N-Cyclopropyl Group: This small, rigid cycloalkyl group is a well-established bioisostere for larger or more flexible alkyl groups. Its conformational constraint can lock the molecule into a bioactive conformation, enhancing potency and selectivity while often improving metabolic properties.
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The combination of these features suggests that 3-chloro-N-cyclopropylbenzamide is a compelling candidate for biological screening. This guide will explore its potential in two major domains: agrochemicals and human therapeutics.
Potential Agrochemical Applications
The benzamide class of compounds has yielded numerous commercial pesticides. The structural components of 3-chloro-N-cyclopropylbenzamide are present in several classes of active agrochemicals.
Insecticidal Activity
Derivatives of N-substituted benzamides and meta-diamides have demonstrated potent insecticidal properties.[1][2] Notably, compounds featuring an N-cyclopropylmethyl group have shown high efficacy against lepidopteran pests like Plutella xylostella (diamondback moth).[2]
Hypothesized Mechanism: Many modern insecticides containing amide functionalities act as allosteric modulators of insect ryanodine receptors (RyRs). These receptors are ligand-gated calcium channels crucial for muscle contraction. Binding of the insecticide leads to uncontrolled calcium release from the sarcoplasmic reticulum, causing muscle paralysis, feeding cessation, and eventual death of the insect.
Experimental Workflow: Insecticidal Activity Screening
A systematic approach is required to validate the insecticidal potential of 3-chloro-N-cyclopropylbenzamide.
Caption: Workflow for evaluating the insecticidal properties of a novel compound.
Protocol 1: Leaf-Dip Bioassay for Plutella xylostella
This protocol is adapted from methodologies used to test novel meta-diamide insecticides.[2]
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Preparation of Test Solutions: Prepare a stock solution of 3-chloro-N-cyclopropylbenzamide in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions (e.g., 100, 10, 1, 0.1 mg/L) in distilled water containing a surfactant (e.g., 0.1% Triton X-100).
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Leaf Treatment: Select fresh cabbage leaves and cut them into discs (approx. 6 cm diameter). Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.
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Drying: Place the treated leaf discs on a wire rack and allow them to air-dry completely in a fume hood. A negative control should be prepared using only the solvent-surfactant solution.
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Insect Infestation: Place one dried leaf disc into a Petri dish lined with moistened filter paper. Introduce ten 3rd-instar larvae of P. xylostella into each dish.
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Incubation: Seal the Petri dishes and incubate them at 25 ± 1°C with a 16:8 hour (light:dark) photoperiod.
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Data Collection: Assess larval mortality at 24, 48, and 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
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Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Use probit analysis to determine the LC₅₀ (lethal concentration for 50% of the population).
Herbicidal and Fungicidal Potential
The benzamide chemical class is also prevalent in herbicides and fungicides.[3][4] Patents have been filed for benzamide compounds with herbicidal activity, and various cyclopropane-containing molecules exhibit fungicidal properties.[3][5][6]
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Herbicidal Action: Potential mechanisms could involve the disruption of key plant enzymes. For instance, some related structures act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for pigment and plastoquinone biosynthesis, leading to characteristic bleaching symptoms.[7]
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Fungicidal Action: The mode of action could involve inhibition of fungal respiration (e.g., targeting the cytochrome bc1 complex) or disruption of cell wall biosynthesis.
Screening for these activities would follow a similar workflow to the insecticidal assays, using established pre-emergence and post-emergence assays for herbicidal activity and in vitro growth inhibition assays against pathogenic fungi (e.g., Rhizoctonia solani) for fungicidal activity.[8]
Potential Therapeutic Applications
The N-cyclopropylbenzamide moiety is a key feature in several compounds with promising therapeutic activities.
Anti-inflammatory Activity via p38 MAPK Inhibition
Chronic inflammatory diseases are often driven by the over-activation of intracellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.
A study on N-cyclopropylbenzamide-benzophenone hybrids revealed potent and selective inhibition of the p38α MAPK isoform.[9] This suggests that 3-chloro-N-cyclopropylbenzamide could possess similar anti-inflammatory properties.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the hypothesized point of inhibition.
Protocol 2: In Vitro p38α MAPK Kinase Assay
This protocol outlines a typical biochemical assay to measure direct inhibition of the p38α enzyme.
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Reagents:
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Recombinant human p38α MAPK enzyme.
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Kinase substrate (e.g., Myelin Basic Protein or a specific peptide like EGF-R peptide).
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³²P-ATP or ³³P-ATP (radiolabeled).
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Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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3-chloro-N-cyclopropylbenzamide dissolved in DMSO.
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Assay Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
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In a microplate, combine the p38α enzyme, the substrate, and the test compound (or DMSO for control).
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Initiate the kinase reaction by adding radiolabeled ATP.
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Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Quantification:
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Spot the reaction mixture onto a phosphocellulose filter paper or membrane.
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Wash the membrane extensively to remove unincorporated ATP.
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Measure the incorporated radioactivity on the filter using a scintillation counter.
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Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
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Plot the inhibition data against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Table 1: p38α MAPK Inhibitory Activity of Related Compounds
| Compound | p38α IC₅₀ (µM) | Source |
| N-cyclopropylbenzamide-benzophenone hybrid 10g | 0.027 | [9] |
| SB203580 (Reference Inhibitor) | 0.050 | [9] |
Antiproliferative and Antimalarial Potential
The benzamide scaffold is frequently explored in oncology and infectious disease research.
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Antiproliferative Activity: Studies on related benzamide derivatives have demonstrated antiproliferative activity against human cancer cell lines.[10] The mechanism often involves cell cycle arrest or induction of apoptosis. A standard MTT or SRB assay would be the first step to screen for cytotoxic effects against a panel of cancer cells.
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Antimalarial Activity: Cyclopropyl carboxamides have been identified as a promising class of antimalarials that target the mitochondrial protein cytochrome b (cyt b) in Plasmodium falciparum.[11] This inhibition disrupts the parasite's electron transport chain, a validated antimalarial drug target. Deletion of the N-cyclopropyl group in these series leads to a complete loss of activity, highlighting its critical role.[11]
Chemical Synthesis
The synthesis of 3-chloro-N-cyclopropylbenzamide is straightforward and can be achieved via a standard amide coupling reaction.
Synthetic Scheme
Caption: Synthesis of 3-chloro-N-cyclopropylbenzamide via amide coupling.
Protocol 3: General Synthesis of 3-chloro-N-cyclopropylbenzamide
This procedure is based on general methods for N-benzamide synthesis.[12]
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Setup: To a round-bottom flask under a nitrogen atmosphere, add cyclopropylamine (1.1 equivalents) and a suitable anhydrous solvent like dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (1.2 equivalents).
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Cooling: Cool the mixture to 0°C in an ice bath.
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Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3-chloro-N-cyclopropylbenzamide.
Conclusion and Future Directions
While 3-chloro-N-cyclopropylbenzamide remains a largely unexplored molecule, a robust scientific rationale exists for its potential biological activity. The analysis of its structural components strongly suggests promising avenues for investigation in both agrochemical and therapeutic contexts. Its potential as an insecticide, an anti-inflammatory agent targeting p38 MAPK, and an antimalarial targeting cytochrome b are particularly compelling.
Future research should focus on the following:
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Synthesis and Characterization: Efficient synthesis and full spectroscopic characterization of the compound are the essential first steps.
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Broad-Spectrum Biological Screening: The compound should be subjected to a battery of primary screens, including insecticidal, herbicidal, fungicidal, antiproliferative, and antimicrobial assays.
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In-depth Mechanistic Studies: For any validated "hits" from primary screening, detailed mechanistic studies, such as those outlined in this guide, should be pursued to identify the molecular target and mode of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues with varied substitution on the phenyl ring and modifications to the N-alkyl group will be crucial for optimizing potency and selectivity.
This technical guide provides a foundational roadmap for unlocking the potential of 3-chloro-N-cyclopropylbenzamide, a molecule at the intersection of proven pharmacophores with significant discovery potential.
References
-
Bioorganic & Medicinal Chemistry Letters.
-
Bioorganic & Medicinal Chemistry Letters.
-
Acta Poloniae Pharmaceutica.
-
Revista de Chimie.
-
Asian Journal of Chemistry.
-
Wikipedia.
-
Santa Cruz Biotechnology.
-
Molecules.
-
ChemScene.
-
Sigma-Aldrich.
-
Current Chemistry Letters.
-
International Journal of Molecular Sciences.
-
Google Patents.
-
PubChemLite.
-
Asian Journal of Chemistry.
-
Acta Crystallographica Section E: Structure Reports Online.
-
Molecules.
-
Molecules.
-
Journal of the Brazilian Chemical Society.
-
Bulletin of Environmental Contamination and Toxicology.
-
Heterocyclic Communications.
-
European Journal of Medicinal Chemistry.
-
International Journal of Molecular Sciences.
-
Molbank.
-
CHIMIA International Journal for Chemistry.
Sources
- 1. growingscience.com [growingscience.com]
- 2. scielo.br [scielo.br]
- 3. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
